Jasminodiol

Description

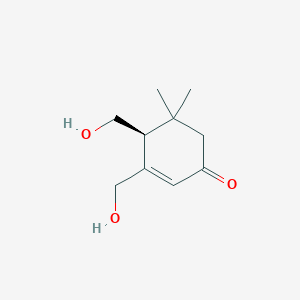

Jasminodiol (C₁₀H₁₆O₃, molecular weight: 183.10 g/mol) is a monoterpenoid compound predominantly isolated from Gardenia jasminoides Ellis (Gardenia) and related species . It is structurally characterized by a bicyclic framework with hydroxyl groups, contributing to its polar nature and bioavailability . This compound has been identified as a key bioactive component in traditional herbal formulations like Fructus Gardeniae (FG), where it exhibits anxiolytic, anti-inflammatory, and metabolic regulatory properties . Its pharmacological activity is linked to modulation of neurotransmitter systems (e.g., glycine and glutamic acid metabolism) and enzyme targets such as monoamine oxidase A (MAOA) and acetylcholinesterase (ACHE) .

Properties

Molecular Formula |

C10H16O3 |

|---|---|

Molecular Weight |

184.23 g/mol |

IUPAC Name |

(4S)-3,4-bis(hydroxymethyl)-5,5-dimethylcyclohex-2-en-1-one |

InChI |

InChI=1S/C10H16O3/c1-10(2)4-8(13)3-7(5-11)9(10)6-12/h3,9,11-12H,4-6H2,1-2H3/t9-/m1/s1 |

InChI Key |

JPFJQHYDGYXING-SECBINFHSA-N |

Isomeric SMILES |

CC1(CC(=O)C=C([C@H]1CO)CO)C |

Canonical SMILES |

CC1(CC(=O)C=C(C1CO)CO)C |

Synonyms |

jasminodiol |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Jasminodiol belongs to the monoterpenoid class, sharing structural and functional similarities with other Gardenia-derived compounds. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of this compound and Analogues

Key Research Findings

Anxiolytic Activity: this compound outperforms geniposide and shanzhiside in targeting MAOA and ACHE, enzymes critical in neurotransmitter degradation. Molecular docking studies show this compound has a binding affinity of −8.2 kcal/mol for MAOA, compared to −7.5 kcal/mol for geniposide . In contrast, crocetin primarily acts via antioxidant mechanisms, lacking direct MAOA/ACHE inhibition .

Metabolic Regulation: this compound modulates glycine and glutamic acid metabolism, pathways less affected by jasminoside A or shanzhiside .

Structural Differentiation: this compound’s smaller molecular size (C₁₀ vs. C₁₇ in geniposide) enhances its blood-brain barrier permeability, explaining its superior neuroactivity . Crocetin’s extended conjugated double bonds enable unique light absorption at 430 nm, unlike this compound’s peak at 240 nm .

Contradictions and Limitations

- Bioavailability: While this compound’s anxiolytic effects are well-documented in FG extracts, isolated this compound shows reduced efficacy, suggesting synergism with co-occurring compounds like nicotiflorin .

- Target Specificity: Unlike jasminoside A (COX-2 inhibitor), this compound’s anti-inflammatory effects are indirect, mediated via metabolic pathway modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.